molecular formula C8H8N2O2S B6177112 ethyl 1H-thieno[2,3-c]pyrazole-5-carboxylate CAS No. 2103918-66-5

ethyl 1H-thieno[2,3-c]pyrazole-5-carboxylate

Cat. No. B6177112
CAS RN: 2103918-66-5
M. Wt: 196.2
InChI Key:
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Description

Ethyl 1H-thieno[2,3-c]pyrazole-5-carboxylate (ETPC) is a heterocyclic compound belonging to the thienopyridine family. It is a synthetic analogue of thiophene, and is a versatile reagent used in organic synthesis. ETPC is used in many scientific research applications, including drug discovery, materials science, and biochemistry.

Scientific Research Applications

Ethyl 1H-thieno[2,3-c]pyrazole-5-carboxylate is used in a variety of scientific research applications, including drug discovery, materials science, and biochemistry. In drug discovery, this compound is used to synthesize novel compounds for potential therapeutic use. In materials science, this compound is used to synthesize polymers, nanomaterials, and other materials with desirable properties. In biochemistry, this compound is used to synthesize proteins, peptides, and other biomolecules.

Mechanism of Action

The mechanism of action of ethyl 1H-thieno[2,3-c]pyrazole-5-carboxylate is not fully understood. However, it is known that this compound binds to proteins, peptides, and other biomolecules, and that it is capable of modulating their activity. It is also known that this compound can interact with DNA and other cellular components, and that it can modulate the activity of enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is known that this compound can act as a weak inhibitor of certain enzymes, and that it can modulate the activity of proteins, peptides, and other biomolecules. It is also known that this compound can interact with DNA and other cellular components, and that it can modulate the activity of enzymes.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 1H-thieno[2,3-c]pyrazole-5-carboxylate in lab experiments include its low cost, its high yield, and its ability to be synthesized in a variety of ways. However, there are some limitations to using this compound in lab experiments, including its instability in air, its low solubility in water, and its low melting point.

Future Directions

In the future, ethyl 1H-thieno[2,3-c]pyrazole-5-carboxylate could be used in the development of novel therapeutic compounds, as well as in the synthesis of polymers, nanomaterials, and other materials. It could also be used to study the effects of this compound on proteins, peptides, and other biomolecules, as well as its effects on DNA and other cellular components. Additionally, this compound could be used to study the effects of this compound on enzymes, as well as its effects on the expression of genes. Finally, this compound could be used to study the effects of this compound on the body, such as its effects on the immune system, metabolism, and cardiovascular system.

Synthesis Methods

Ethyl 1H-thieno[2,3-c]pyrazole-5-carboxylate can be synthesized by a variety of methods, including condensation, cyclization, and oxidation. The most common method is the condensation of thiophene-2-carboxaldehyde and ethyl ethanoate, which yields this compound in high yield. The reaction is carried out in anhydrous conditions, such as anhydrous ethanol, with a catalytic amount of acid, such as p-toluenesulfonic acid. The reaction is typically carried out at room temperature, and the product can be isolated by filtration or distillation.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 1H-thieno[2,3-c]pyrazole-5-carboxylate involves the reaction of 2-aminothiophene with ethyl acetoacetate followed by cyclization with hydrazine hydrate and subsequent esterification with ethyl chloroformate.", "Starting Materials": [ "2-aminothiophene", "ethyl acetoacetate", "hydrazine hydrate", "ethyl chloroformate" ], "Reaction": [ "Step 1: 2-aminothiophene is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form ethyl 2-(2-aminothieno[2,3-c]pyrazol-3-yl)acetate.", "Step 2: The intermediate product from step 1 is then cyclized with hydrazine hydrate in the presence of a catalyst such as acetic acid to form ethyl 1H-thieno[2,3-c]pyrazole-5-carboxylate.", "Step 3: The final product from step 2 is then esterified with ethyl chloroformate in the presence of a base such as triethylamine to form ethyl 1H-thieno[2,3-c]pyrazole-5-carboxylate." ] }

CAS RN

2103918-66-5

Molecular Formula

C8H8N2O2S

Molecular Weight

196.2

Purity

95

Origin of Product

United States

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